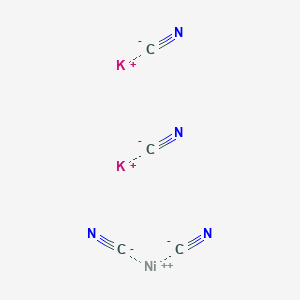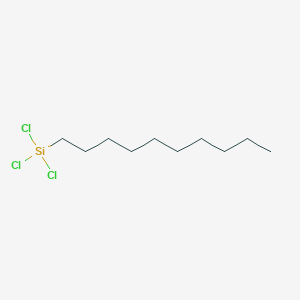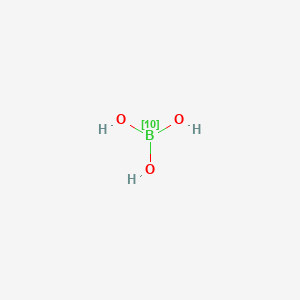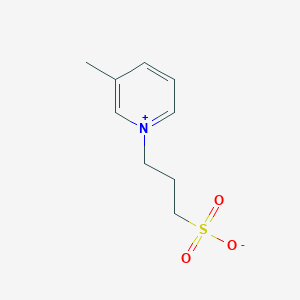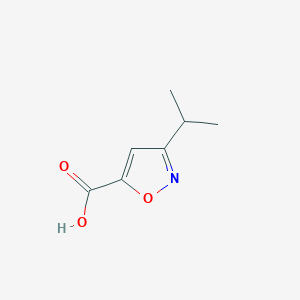
二乙基四硫化物
描述
Diethyl tetrasulphide is an organosulfur compound with the molecular formula C4H10S4. It is a member of the tetrasulfide family, characterized by the presence of four sulfur atoms in its structure. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.
科学研究应用
Diethyl tetrasulphide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Diethyl tetrasulphide is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of diethyl tetrasulphide, including its use as an antimicrobial agent.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.
作用机制
Biochemical Pathways
Diethyl tetrasulfide may be involved in various biochemical pathways. One study suggests that diethyl phthalate, a related compound, is metabolized to phthalic acid through β‐oxidation .
Result of Action
Polysulfides, a class of compounds that includes diethyl tetrasulfide, have been shown to exhibit antioxidant activity, suggesting that diethyl tetrasulfide may have similar effects .
Action Environment
The action, efficacy, and stability of diethyl tetrasulfide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes .
准备方法
Synthetic Routes and Reaction Conditions: Diethyl tetrasulphide can be synthesized through the reaction of ethanethiol with sulfur. One common method involves the reaction of ethanethiol with sulfur dichloride in the presence of a base. The reaction proceeds as follows:
2C2H5SH+S2Cl2→C2H5S4C2H5+2HCl
Industrial Production Methods: In industrial settings, diethyl tetrasulphide is produced by the direct reaction of ethanethiol with elemental sulfur under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
化学反应分析
Types of Reactions: Diethyl tetrasulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Diethyl tetrasulphide can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: Reduction of diethyl tetrasulphide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of ethanethiol.
Substitution: Diethyl tetrasulphide can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted products.
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Ethanethiol
Substitution: Substituted tetrasulfides
相似化合物的比较
Diethyl tetrasulphide can be compared with other similar compounds, such as dimethyl tetrasulphide and diethyl disulphide.
Dimethyl tetrasulphide: Similar to diethyl tetrasulphide but with methyl groups instead of ethyl groups. It has similar chemical properties but may differ in reactivity and biological activity.
Diethyl disulphide: Contains two sulfur atoms instead of four. It is less reactive than diethyl tetrasulphide and has different applications in industry and research.
Uniqueness: Diethyl tetrasulphide is unique due to its higher sulfur content, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(ethyltetrasulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S4/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSWEOBOOZNZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSSSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00160133 | |
| Record name | Diethyltetrasulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13730-34-2 | |
| Record name | Diethyl tetrasulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13730-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl tetrasulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013730342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyltetrasulfane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00160133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl tetrasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL TETRASULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJD5ZF36XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes diethyl tetrasulfide a potential cyanide antidote? How does it compare to existing options?
A: Diethyl tetrasulfide (along with other sulfur donors) shows promise as a cyanide antidote due to its potential interaction with the cyanide detoxification pathway. While the exact mechanism is still under investigation [], it is believed that these compounds may offer an alternative detoxification route, potentially bypassing the enzyme rhodanese, which is the primary target of the current standard antidote, thiosulfate []. This alternative pathway could be advantageous as it might mitigate some of the limitations associated with traditional antidotes, such as the need for high doses and potential side effects. Further research is necessary to fully elucidate the mechanism of action and evaluate the efficacy and safety of diethyl tetrasulfide compared to existing cyanide antidotes.
Q2: How is diethyl tetrasulfide synthesized and what are its key structural characteristics?
A: Diethyl tetrasulfide can be synthesized efficiently by reacting ethanthiol with sulfur monochloride in petroleum ether at a low temperature (0-5 °C) []. The optimal reaction time is 5 hours, and using a molar ratio of 2.1 ethanthiol to sulfur monochloride yields approximately 84% of the desired product [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


